N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide
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Overview
Description
N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group
Preparation Methods
The synthesis of N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide can be compared with similar compounds such as:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound has a similar structure but with different substituents on the pyrrole ring, leading to variations in biological activity and chemical reactivity.
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Although structurally different, this compound shares some reactivity patterns, particularly in substitution reactions.
These comparisons highlight the unique properties of this compound, making it a compound of interest in various scientific domains.
Properties
IUPAC Name |
N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-10-8-9(18-13(19)5-6-14(18)20)3-4-11(10)17-15(21)12-2-1-7-22-12/h1-8H,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSVEVSGJCGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N3C(=O)C=CC3=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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